molecular formula C27H20BrN3O4 B4565065 5-bromo-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide

5-bromo-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide

Cat. No.: B4565065
M. Wt: 530.4 g/mol
InChI Key: YUZNUEOJOPALPG-OKCVXOCRSA-N
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Description

5-bromo-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide is a useful research compound. Its molecular formula is C27H20BrN3O4 and its molecular weight is 530.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 529.06372 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

  • A study demonstrates the use of bromo-enamides, potentially including compounds like 5-bromo-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide, in efficient room temperature copper(I) mediated 5-endo radical cyclisations. This process results in regioisomeric mixtures of unsaturated pyrrolidinones via an initial 5-endo radical cyclisation reaction followed by oxidation and H+ elimination (Clark et al., 1999).

Catalysis and Enantioselective Synthesis

  • Research indicates the potential use of related compounds in phosphine oxide-Sc(OTf)3 catalyzed highly regio- and enantioselective bromoaminocyclization of (E)-cinnamyl tosylcarbamates. This process yields aryl 5-bromo-1,3-oxazinan-2-ones with high yield and enantioselectivity (Pan et al., 2016).

Heterocyclic Chemistry

  • A study on heterocyclic compounds based on similar structures showcases their potential for anti-avian influenza virus activity. This highlights the possibility of this compound being used in antiviral research (Flefel et al., 2012).

Palladium-Catalyzed Cyclization

  • Research on novel palladium-catalyzed cyclization of bromoacrylamides with isocyanides to yield substituted 2,5-diimino-furans suggests a potential application in the synthesis of maleamides. This could be relevant for compounds like this compound (Jiang et al., 2014).

Crystal Structure Analysis

  • The crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, has been analyzed. This study provides insights into the structural properties of bromo-furamides, which could be relevant for understanding the structure of this compound (Galešić & Vlahov, 1990).

Enantioselective Syntheses

  • The Pd-catalyzed asymmetric annulation between similar structures and vinyl aziridines to construct pyrrolopiperazinones, which are key intermediates in the syntheses of pyrrole alkaloid natural products, points to the potential use of this compound in natural product synthesis (Trost & Dong, 2007).

Antibacterial Activities

  • The synthesis and investigation of N-(4-bromophenyl)furan-2-carboxamide analogues for antibacterial activities against clinically isolated drug-resistant bacteria suggest a potential application for this compound in the development of new antibacterial agents (Siddiqa et al., 2022).

Properties

IUPAC Name

N-[(E)-1-[3-[(5-bromofuran-2-carbonyl)amino]phenyl]ethylideneamino]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20BrN3O4/c1-16(17-7-6-8-18(15-17)29-26(32)23-13-14-24(28)35-23)30-31-27(33)25-19-9-2-4-11-21(19)34-22-12-5-3-10-20(22)25/h2-15,25H,1H3,(H,29,32)(H,31,33)/b30-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZNUEOJOPALPG-OKCVXOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CC(=CC=C4)NC(=O)C5=CC=C(O5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)/C4=CC(=CC=C4)NC(=O)C5=CC=C(O5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide
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5-bromo-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.